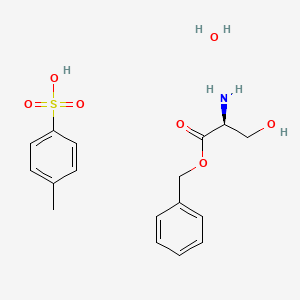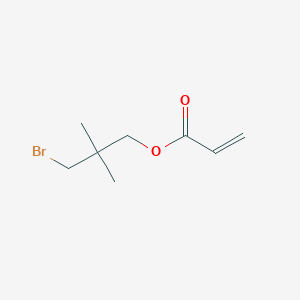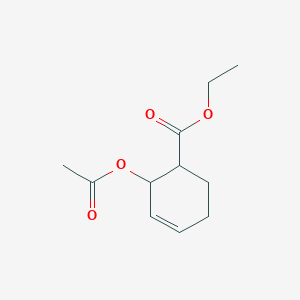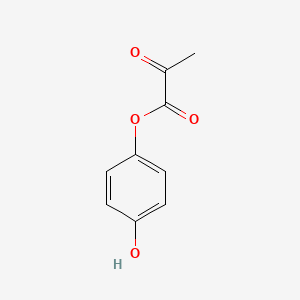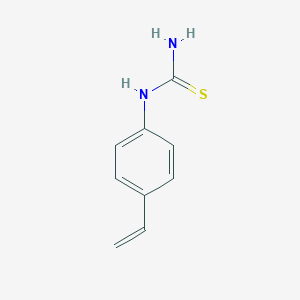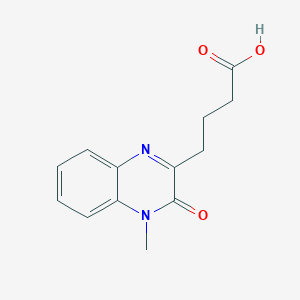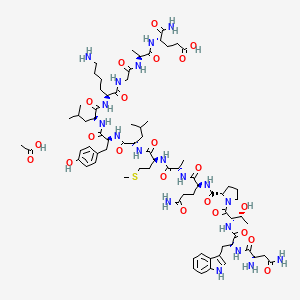
3,6,9,12-Tetraazatetradecane-1,2,13,14-tetracarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,9,12-Tetraazatetradecane-1,2,13,14-tetracarboxylic acid is a complex organic compound with the molecular formula C16H31N5O8. It is characterized by its four carboxylic acid groups and multiple amine groups, making it a versatile molecule in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraazatetradecane-1,2,13,14-tetracarboxylic acid typically involves the reaction of polyamines with carboxylic acid derivatives. One common method is the reaction of ethylenediamine with succinic anhydride under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pH control, are crucial in industrial settings to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
3,6,9,12-Tetraazatetradecane-1,2,13,14-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The amine groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkylating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
3,6,9,12-Tetraazatetradecane-1,2,13,14-tetracarboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s multiple amine groups make it useful in bioconjugation and as a cross-linking agent in protein chemistry.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,6,9,12-Tetraazatetradecane-1,2,13,14-tetracarboxylic acid involves its ability to interact with various molecular targets through its amine and carboxylic acid groups. These interactions can lead to the formation of stable complexes, which can alter the properties and functions of the target molecules. The pathways involved depend on the specific application and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6,9,12-Tetraazatetradecane-1,14-diamine: This compound is similar in structure but lacks the carboxylic acid groups, making it less versatile in certain reactions.
3,6,9,12-Tetraoxatetradecan-1-ol: This compound contains ether linkages instead of amine groups, leading to different chemical properties and applications.
Uniqueness
3,6,9,12-Tetraazatetradecane-1,2,13,14-tetracarboxylic acid is unique due to its combination of multiple amine and carboxylic acid groups, which provide a wide range of reactivity and functionality. This makes it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
687-35-4 |
|---|---|
Formule moléculaire |
C14H26N4O8 |
Poids moléculaire |
378.38 g/mol |
Nom IUPAC |
2-[2-[2-[2-(1,2-dicarboxyethylamino)ethylamino]ethylamino]ethylamino]butanedioic acid |
InChI |
InChI=1S/C14H26N4O8/c19-11(20)7-9(13(23)24)17-5-3-15-1-2-16-4-6-18-10(14(25)26)8-12(21)22/h9-10,15-18H,1-8H2,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |
Clé InChI |
TVJBXWHFSCIRSC-UHFFFAOYSA-N |
SMILES canonique |
C(CNCCNC(CC(=O)O)C(=O)O)NCCNC(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene](/img/structure/B14752665.png)
![pentacyclo[9.7.0.02,10.03,8.013,18]octadecane](/img/structure/B14752668.png)

![[4-(Trifluoromethyl)phenyl]phosphonous dichloride](/img/structure/B14752684.png)

